![molecular formula C19H21N5O2 B13402572 8-Methyl-2-(3-nitrophenyl)-3-piperazin-1-ylmethyl-imidazo[1,2-a]pyridine](/img/structure/B13402572.png)
8-Methyl-2-(3-nitrophenyl)-3-piperazin-1-ylmethyl-imidazo[1,2-a]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Methyl-2-(3-nitrophenyl)-3-piperazin-1-ylmethyl-imidazo[1,2-a]pyridine is a complex organic compound that belongs to the class of imidazo[1,2-a]pyridines. This compound is characterized by the presence of a piperazine ring, a nitrophenyl group, and a methyl group attached to the imidazo[1,2-a]pyridine core. Imidazo[1,2-a]pyridines are known for their diverse pharmacological activities, including anti-inflammatory, antiviral, antifungal, anticancer, anxiolytic, anti-ulcer, and antiprotozoal properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Methyl-2-(3-nitrophenyl)-3-piperazin-1-ylmethyl-imidazo[1,2-a]pyridine can be achieved through a multi-step process involving the formation of the imidazo[1,2-a]pyridine core, followed by the introduction of the piperazine and nitrophenyl groups. One common method involves the following steps:
Formation of the Imidazo[1,2-a]pyridine Core: This can be achieved through a cyclization reaction involving 2-aminopyridine and an appropriate aldehyde or ketone.
Introduction of the Piperazine Group: The piperazine group can be introduced through a nucleophilic substitution reaction using piperazine and a suitable leaving group on the imidazo[1,2-a]pyridine core.
Introduction of the Nitrophenyl Group: The nitrophenyl group can be introduced through a nitration reaction using nitric acid and sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
8-Methyl-2-(3-nitrophenyl)-3-piperazin-1-ylmethyl-imidazo[1,2-a]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as tin(II) chloride or hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine and imidazo[1,2-a]pyridine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Tin(II) chloride in hydrochloric acid or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted imidazo[1,2-a]pyridine derivatives.
Scientific Research Applications
8-Methyl-2-(3-nitrophenyl)-3-piperazin-1-ylmethyl-imidazo[1,2-a]pyridine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of cancer and infectious diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 8-Methyl-2-(3-nitrophenyl)-3-piperazin-1-ylmethyl-imidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. Additionally, it may interact with microbial enzymes, resulting in antimicrobial activity.
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine Derivatives: Compounds such as zolpidem, alpidem, and olprinone share the imidazo[1,2-a]pyridine core and exhibit similar pharmacological activities.
Nitrophenyl Derivatives: Compounds such as nitrophenylpyridines and nitrophenylimidazoles share the nitrophenyl group and exhibit similar chemical reactivity.
Uniqueness
8-Methyl-2-(3-nitrophenyl)-3-piperazin-1-ylmethyl-imidazo[1,2-a]pyridine is unique due to the combination of its structural features, including the imidazo[1,2-a]pyridine core, piperazine ring, and nitrophenyl group. This unique combination contributes to its distinct pharmacological and chemical properties, making it a valuable compound for scientific research and potential therapeutic applications.
Properties
Molecular Formula |
C19H21N5O2 |
|---|---|
Molecular Weight |
351.4 g/mol |
IUPAC Name |
8-methyl-2-(3-nitrophenyl)-3-(piperazin-1-ylmethyl)imidazo[1,2-a]pyridine |
InChI |
InChI=1S/C19H21N5O2/c1-14-4-3-9-23-17(13-22-10-7-20-8-11-22)18(21-19(14)23)15-5-2-6-16(12-15)24(25)26/h2-6,9,12,20H,7-8,10-11,13H2,1H3 |
InChI Key |
KJUPCHYMXNTFHW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CN2C1=NC(=C2CN3CCNCC3)C4=CC(=CC=C4)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



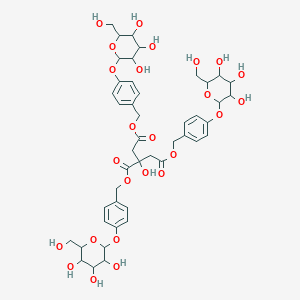
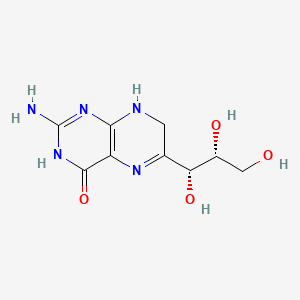

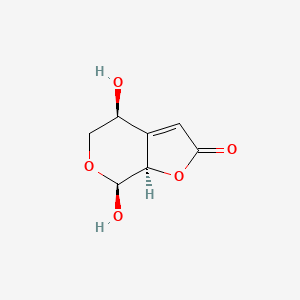
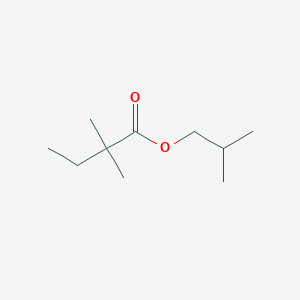
![1,9-Dihydro-9-[4-hydroxy-3-[[(4-methoxyphenyl)diphenylmethoxy]methyl]butyl]-2-[[(4-methoxyphenyl)diphenylmethyl]amino]-6H-purin-6-one](/img/structure/B13402519.png)
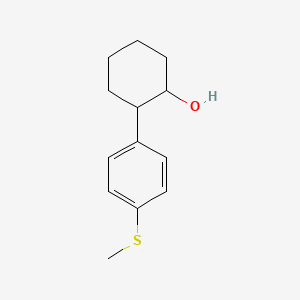
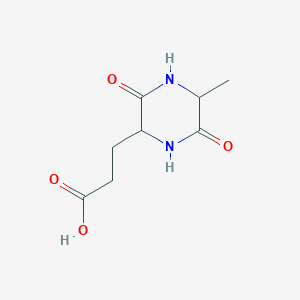
![2-[[2-[4,5-dihydroxy-6-(hydroxymethyl)-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-7-hydroxy-2'-(1-hydroxypropan-2-yl)-1,4a,10a,10b-tetramethylspiro[3,4,4b,5,6,6a,7,9,10,11,12,12a-dodecahydro-2H-chrysene-8,5'-oxane]-1-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B13402525.png)
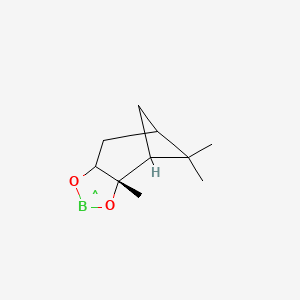
![2-(4-Bromo-phenyl)-6-methyl-3-piperazin-1-ylmethyl-imidazo[1,2-A]pyridine](/img/structure/B13402534.png)
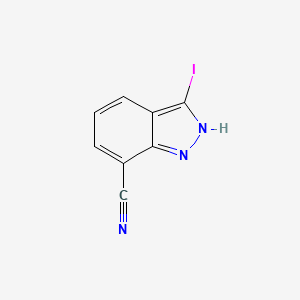
![2-[[2-[[(3,5-dimethylphenyl)-oxomethyl]-methylamino]-1-oxo-3-(4-phenylphenyl)propyl]amino]-3-(1H-indol-3-yl)propanoic acid](/img/structure/B13402553.png)
